3-(Chloromethyl)-5-(1,2,3-thiadiazol-4-YL)-1,2,4-oxadiazole
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Description
Scientific Research Applications
Fungicidal Activity
3-(Chloromethyl)-5-(1,2,3-thiadiazol-4-YL)-1,2,4-oxadiazole derivatives have shown potential in fungicidal applications. For instance, derivatives of 1,3,4-oxadiazoles (thiadiazoles) were evaluated for their fungicidal activity against rice sheath blight, a significant rice disease in China. The study identified certain derivatives, like 5-(4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3, 4-thiadiazole-2-thione, as having higher fungicidal activity (Chen, Li, & Han, 2000). Similarly, other heterocyclic derivatives containing benzimidazoles, when condensed with 2-chloromethyl-5H/methyl benzimidazoles, showed better fungicidal activities than some commercially used fungicides (Mishra, Singh, Dubey, & Mishra, 1993).
Synthesis and Chemical Properties
The chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, a related compound, have been studied for its potential as a multifunctional synthon. This includes acylation of the amino group, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents. These properties provide insights into the transformation of the 1,2,4-oxadiazole ring (Stepanov, Dashko, & Stepanova, 2019).
Anticancer Potential
A study on the synthesis of novel 1,2,4-oxadiazoles and analogues evaluated their potential as anticancer agents. Compounds with specific substituents showed significant activity against human cancer cell lines, indicating the potential of 1,2,4-oxadiazole derivatives in cancer therapy (Kumar et al., 2011).
Nematocidal Activity
Recent research has explored the nematocidal activity of 1,2,4-oxadiazole derivatives. Compounds with a 1,3,4-thiadiazole amide group were synthesized and evaluated, showing promising nematocidal activity against Bursaphelenchus xylophilus. These compounds presented a new approach to developing nematicides (Liu, Wang, Zhou, & Gan, 2022).
Properties
IUPAC Name |
3-(chloromethyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4OS/c6-1-4-7-5(11-9-4)3-2-12-10-8-3/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSBMWQNIDHJNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)C2=NC(=NO2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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